molecular formula C18H14N2O2S2 B4046428 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-benzylpyrrolidine-2,5-dione

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-benzylpyrrolidine-2,5-dione

Cat. No.: B4046428
M. Wt: 354.4 g/mol
InChI Key: CUKRBUSZJBSUMH-UHFFFAOYSA-N
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Description

“3-(1,3-benzothiazol-2-ylthio)-1-benzyl-2,5-pyrrolidinedione” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Molecular Structure Analysis

The molecular structure of “3-(1,3-benzothiazol-2-ylthio)-1-benzyl-2,5-pyrrolidinedione” is characterized by a benzothiazole moiety linked to a pyrrolidinedione group . The benzothiazole moiety is a bicyclic heterocycle with fused benzene and thiazole rings .


Chemical Reactions Analysis

Benzothiazoles, including “3-(1,3-benzothiazol-2-ylthio)-1-benzyl-2,5-pyrrolidinedione”, are highly reactive building blocks for organic and organoelement synthesis . They can undergo a variety of reactions, including one-pot synthesis and sequential multistep synthesis .

Scientific Research Applications

Chemistry and Properties of Benzothiazole Derivatives

Benzothiazole derivatives are known for their versatile chemistry and significant biological activities. They are integral to various natural and synthetic bioactive molecules. The unique structure of benzothiazole enables it to interact with a wide range of biological targets, contributing to its importance in medicinal chemistry. The synthesis methods, structural modifications, and biological activities of these compounds are subjects of continuous research, aiming to develop new therapeutic agents with improved efficacy and safety profiles (Boča, Jameson, & Linert, 2011); (Kamal, Hussaini, & Malik, 2015).

Therapeutic Potential

The broad spectrum of therapeutic applications of benzothiazole derivatives includes antimicrobial, analgesic, anti-inflammatory, and anticancer activities. These compounds are being investigated for their potential as chemotherapeutic agents, especially the 2-arylbenzothiazole moiety, which shows promise in cancer treatment. Structural modifications and conjugation with other pharmacophores are strategies employed to enhance their anticancer efficacy while minimizing adverse effects (Ahmed et al., 2012).

Biological Importance and Pharmacological Activities

Benzothiazole derivatives display a wide range of pharmacological activities. Their applications in treating various diseases are under continuous exploration. The benzothiazole scaffold has been utilized in the development of fungicides, herbicides, and therapeutic agents for rheumatoid arthritis and systemic lupus erythematosus. Research on these compounds covers synthetic methodologies, pharmacological activities, and potential as new pharmacophores (Rosales-Hernández et al., 2022).

Development and Applications in Medicinal Chemistry

Benzothiazole derivatives are a focal point in drug discovery due to their structural diversity and pharmacological activities. Their role as clinical drugs and the potential for new therapeutic applications are subjects of ongoing research. The increasing importance of benzothiazole nucleus in drug discovery is underscored by its versatile character and ease of synthesis, which facilitates the development of new chemical entities (Keri et al., 2015).

Mechanism of Action

While the specific mechanism of action for “3-(1,3-benzothiazol-2-ylthio)-1-benzyl-2,5-pyrrolidinedione” is not mentioned in the retrieved papers, benzothiazole derivatives are known to exhibit a wide range of biological activities . They are effective against various types of cancer cell lines through a multitude of mechanisms .

Future Directions

The future directions for “3-(1,3-benzothiazol-2-ylthio)-1-benzyl-2,5-pyrrolidinedione” and similar compounds could involve further exploration of their synthesis methods and biological activities . They could serve as leads for the development of new drugs and materials .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)-1-benzylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c21-16-10-15(17(22)20(16)11-12-6-2-1-3-7-12)24-18-19-13-8-4-5-9-14(13)23-18/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKRBUSZJBSUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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